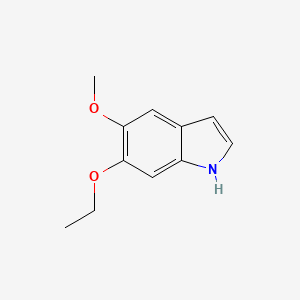

6-Ethoxy-5-methoxy-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

6-ethoxy-5-methoxy-1H-indole |

InChI |

InChI=1S/C11H13NO2/c1-3-14-11-7-9-8(4-5-12-9)6-10(11)13-2/h4-7,12H,3H2,1-2H3 |

InChI Key |

GJCYFASERXMRFD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C2C=CNC2=C1)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Ethoxy 5 Methoxy 1h Indole and Structural Analogues

Regioselective Synthesis Strategies for Ethoxy and Methoxy (B1213986) Indoles

The precise placement of substituents on the indole (B1671886) scaffold is paramount for modulating the biological activity and material properties of the resulting compounds. The synthesis of specifically substituted indoles, such as 6-ethoxy-5-methoxy-1H-indole, requires sophisticated regioselective strategies to control the introduction of ethoxy and methoxy groups onto the indole core.

Modern Adaptations of Classical Indole Synthesis Protocols (e.g., Fischer, Reissert, Madelung, Bischler) Applied to Indole Precursors

Classical indole syntheses, while foundational, often require harsh conditions and can suffer from a lack of regioselectivity, particularly with substituted precursors. thermofisher.comrsc.org However, modern adaptations have sought to overcome these limitations, enabling the synthesis of complex indoles like this compound.

The Fischer indole synthesis , one of the most well-known methods, involves the acid-catalyzed cyclization of a phenylhydrazone. thermofisher.combyjus.comwikipedia.org For disubstituted anilines, the regioselectivity of the cyclization can be influenced by the nature and position of the substituents. nih.gov The reaction of a substituted phenylhydrazine (B124118) with a carbonyl compound first forms a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A subsequent chim.itchim.it-sigmatropic rearrangement is a key step in the ring closure. byjus.comwikipedia.org Modifications, such as the Buchwald modification, utilize palladium catalysis to couple aryl bromides with hydrazones, expanding the scope of the reaction. wikipedia.org

The Reissert indole synthesis offers another route, typically starting from an o-nitrotoluene and diethyl oxalate. wikipedia.org The process involves the condensation to form an ethyl o-nitrophenylpyruvate, followed by reductive cyclization to yield the indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.org Potassium ethoxide is often favored over sodium ethoxide for better yields. wikipedia.org Variations of this method can provide access to specifically substituted indoles. researchgate.netyoutube.comyoutube.com

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide at high temperatures with a strong base. wikipedia.orgyoutube.com While traditionally requiring vigorous conditions, modifications have been developed. For instance, the Smith-modified Madelung synthesis uses organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines, allowing for milder reaction conditions and broader substrate scope, including those with methoxy groups. wikipedia.org

The Bischler indole synthesis reacts an α-haloketone with an aniline (B41778), typically in the presence of an acid catalyst. nih.govyoutube.com The mechanism involves the initial alkylation of the aniline, followed by a cyclization and dehydration sequence to form the indole ring. youtube.com The choice of aniline and α-haloketone dictates the final substitution pattern.

These classical methods, enhanced with modern techniques, provide a toolbox for the regioselective synthesis of ethoxy-methoxy disubstituted indoles. The selection of the appropriate starting materials and reaction conditions is crucial for directing the cyclization to achieve the desired 6-ethoxy-5-methoxy substitution pattern.

Transition-Metal-Catalyzed Approaches for Indole Ring Construction and Functionalization

Transition-metal catalysis has revolutionized indole synthesis, offering mild, efficient, and highly regioselective methods for both the construction of the indole core and the direct functionalization of pre-existing indole rings. bohrium.commdpi.com These approaches often provide access to substitution patterns that are difficult to achieve through classical methods.

Palladium-catalyzed reactions are particularly prominent. nih.gov For instance, a palladium/norbornene cooperative catalysis has emerged as a powerful tool for the modular synthesis of polysubstituted arenes and can be applied to indole synthesis. nih.gov One such strategy involves a cascade process of ortho-amination and ipso-Heck cyclization of aryl iodides to construct C3,C4-disubstituted indoles. nih.gov Palladium on carbon (Pd/C) in the presence of a copper co-catalyst has been effectively used for the synthesis of 2,5-disubstituted indoles in water via a coupling-cyclization strategy. nih.gov

Rhodium(III)-catalyzed C-H activation and annulation of N-nitrosoanilines with alkynes provides a streamlined route to substituted indoles. organic-chemistry.org Similarly, cobalt-catalyzed cross-dehydrogenative coupling of ortho-alkenylanilines is an efficient method for indole synthesis. mdpi.com Gold and copper catalysts have also been employed. Gold(III) can catalyze the annulation of 2-alkynylanilines in alcohol or alcohol-water mixtures at room temperature to produce indole derivatives. organic-chemistry.org

These transition-metal-catalyzed methods offer significant advantages in terms of functional group tolerance and regiocontrol, making them highly valuable for the synthesis of complex molecules like this compound.

C-H Activation and Direct Functionalization Techniques for Substituted Indoles

Direct C-H activation has emerged as a step- and atom-economical strategy for the functionalization of indoles, avoiding the need for pre-functionalized starting materials. chim.itnih.gov This approach allows for the introduction of substituents at specific positions on the indole ring with high precision.

The indole nucleus possesses C-H bonds at positions C2, C3, and C4-C7, which exhibit different reactivities. chim.it While functionalization at the more nucleophilic C2 and C3 positions is common, selectively targeting the less reactive C4-C7 positions of the benzene (B151609) ring has been a significant challenge. chim.itnih.gov

The use of directing groups has been a key strategy to achieve site-selective C-H functionalization. acs.orgmdpi.com For instance, a formyl group at the C3 position can direct palladium-catalyzed C4-arylation. acs.org Similarly, a carboxyl group at the C5 position can direct ruthenium-catalyzed C-H functionalization to the C4 and C6 positions. mdpi.com Transition metals such as palladium, rhodium, ruthenium, and cobalt are commonly used to catalyze these transformations. acs.orgmdpi.com

Cross-dehydrogenative coupling (CDC) reactions are a powerful class of C-H functionalization reactions that form C-C bonds directly from two C-H bonds. chim.it These methods are highly atom-economical and have been successfully applied to the functionalization of indoles. chim.it

These advanced C-H activation techniques provide a powerful means to introduce ethoxy and methoxy groups or other functionalities onto a pre-formed indole scaffold, offering a convergent and efficient route to compounds like this compound.

Green Chemistry Principles and Sustainable Synthesis of Indole Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of indole derivatives to minimize environmental impact and enhance safety. tandfonline.comyoutube.com This involves the development of more efficient reactions, the use of safer solvents, and the reduction of waste. tandfonline.com

Development of Solvent-Free and Water-Mediated Protocols

A key aspect of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. openmedicinalchemistryjournal.com Water, being non-toxic, non-flammable, and readily available, has emerged as a promising solvent for organic synthesis, including the preparation of indole derivatives. openmedicinalchemistryjournal.comresearchgate.net

Several indole syntheses have been successfully performed in aqueous media. For example, multicomponent reactions involving indoles, aldehydes, and active methylene (B1212753) compounds have been catalyzed by copper complexes in water, leading to high yields of the desired products. openmedicinalchemistryjournal.com The Fischer indole synthesis has also been adapted to aqueous conditions. rsc.org

Solvent-free, or neat, reaction conditions represent another important green chemistry approach. tandfonline.com These reactions, often facilitated by microwave irradiation or the use of solid catalysts, can lead to shorter reaction times, higher yields, and simplified purification procedures. tandfonline.comopenmedicinalchemistryjournal.com For instance, the synthesis of indolyl-4H-chromene derivatives has been achieved through a one-pot, three-component, solvent-free reaction. tandfonline.com

Catalytic Systems Utilizing Ionic Liquids, Nanocatalysts, and Heteropolyacids

The development of novel catalytic systems is central to advancing green and sustainable indole synthesis. openmedicinalchemistryjournal.com

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. researchgate.netnih.gov Their low volatility and tunable properties make them attractive green alternatives to traditional organic solvents. catalysis.blog Sulfonic acid-functionalized ionic liquids have been used as recyclable Brønsted acid catalysts for the efficient synthesis of indole derivatives under solvent-free conditions. researchgate.net Imidazole-based zwitterionic salts have also proven to be effective organocatalysts for the synthesis of bis(indolyl)methanes. researchgate.net

Nanocatalysts offer high surface area-to-volume ratios and unique catalytic properties, often leading to enhanced reactivity and selectivity. openmedicinalchemistryjournal.com Their heterogeneous nature allows for easy separation from the reaction mixture and potential for recycling, which aligns with green chemistry principles.

Heteropolyacids (HPAs) are strong Brønsted acids that can be used as efficient and reusable catalysts in various organic transformations, including indole synthesis. catalysis.blogmdpi.com They can be used in substoichiometric amounts and often exhibit high selectivity. mdpi.com The combination of HPAs with ionic liquids can create a synergistic catalytic system with improved performance and a more environmentally friendly reaction environment. catalysis.blognih.govmdpi.com For example, HPAs supported on imidazolium-based ionic liquids have been used to catalyze the synthesis of nitrogen heterocycles. nih.gov

These advanced catalytic systems, coupled with green reaction conditions, are paving the way for more sustainable and efficient methods for producing this compound and other valuable indole derivatives.

Multi-Component Reactions for the Synthesis of Diverse this compound Derivatives

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the formation of complex molecules from three or more starting materials in a single operation. nih.gov This approach enhances synthetic efficiency by building molecular complexity rapidly and often from simple, readily available precursors. nih.govnih.gov For the synthesis of derivatives of this compound, several MCRs can be envisioned, leveraging appropriately substituted anilines or other synthons.

Key MCR strategies applicable to indole synthesis include variations of the Fischer, Bischler, and Nenitzescu indole syntheses, adapted to a one-pot format. For instance, a four-component Ugi-type reaction could be designed, starting with a substituted aniline, an aldehyde, an isocyanide, and a carboxylic acid, followed by a cyclization step to form the indole ring.

Another approach involves transition-metal-catalyzed MCRs. A titanocene-catalyzed multicomponent synthesis, for example, can produce highly substituted 1H-pyrroles from alkynes and nitriles, a strategy that can be extended to indole systems. nih.gov A hypothetical MCR for a this compound derivative could involve the reaction of 4-ethoxy-3-methoxyaniline, an aldehyde, and an alkyne under palladium or copper catalysis to construct the substituted indole core in a convergent manner. This method allows for diversity at multiple positions of the indole scaffold by simply varying the reaction components.

Table 1: Examples of Multi-Component Reactions for Indole Synthesis

| Reaction Name | Components | Resulting Core Structure | Potential for Diversity |

|---|---|---|---|

| Fischer Indole Synthesis (MCR Variant) | Substituted Aniline, Ketone/Aldehyde | Substituted Indole | Allows variation at C2, C3, and the benzene ring based on starting materials. |

| Four-Component Ugi/Heck Reaction | o-Iodoaniline, Isocyanide, Aldehyde, Alkyne | N-1, C-2, and C-3 Substituted Indole | High diversity through variation of all four components. |

| Three-Component Domino Reaction | Arylglyoxal, Amino-naphthoquinone, Indole | Complex Indole-fused Heterocycles | Generates structurally complex and diverse products in a single step. nih.gov |

Solid-Phase Synthesis Techniques and Parallel Approaches for Indole Libraries

Solid-phase synthesis is a cornerstone of combinatorial chemistry, enabling the rapid and systematic production of large libraries of related compounds. nih.gov This technique simplifies purification by immobilizing the growing molecule on an insoluble polymer support, allowing excess reagents and byproducts to be washed away after each reaction step. jabde.com

The synthesis of indole libraries on solid supports typically begins by anchoring a suitable starting material to a resin, such as a Merrifield or Wang resin. nih.govnih.gov For instance, a nitrobenzoic acid can be immobilized and subsequently treated with an alkenyl Grignard reagent to form the indole carboxylate bound to the support. nih.gov The development of specialized supports, such as the "Indole Resin," provides a versatile platform for synthesizing a range of organic molecules. acs.org

Once the indole core is attached to the solid support, a series of parallel reactions can be performed to introduce diversity. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, are particularly well-suited for solid-phase synthesis. nih.govnih.gov For example, a 3-iodoindole attached to a resin can undergo Sonogashira coupling with various terminal acetylenes or Suzuki coupling with different boronic acids to create a library of 1,2,3,5-tetrasubstituted indoles after cleavage from the support. nih.gov This approach allows for the generation of a diverse library from a common intermediate, with a 42-member library of highly substituted indoles having been successfully synthesized using this method. nih.gov A cutting-edge application of this principle is the on-DNA synthesis of multisubstituted indoles, where the DNA strand itself acts as the support for creating DNA-encoded libraries. acs.org

Table 2: Solid-Phase Synthesis Strategies for Indole Libraries

| Resin/Support | Linker Strategy | Key Reactions | Library Type |

|---|---|---|---|

| Merrifield Resin | Immobilized nitrobenzoic acid | Grignard reaction, Pd-catalyzed cross-couplings (Suzuki, Heck, Sonogashira) | Substituted indole carboxylates. nih.gov |

| Chlorinated Wang Resin | Attachment via a suitable functional group | Iodocyclization, Sonogashira coupling, Suzuki-Miyaura coupling | 1,2,3,5-tetrasubstituted indoles. nih.gov |

| DNA Strand | On-DNA covalent linkage | Sonogashira coupling, intramolecular ring closure, Suzuki coupling | DNA-encoded indole libraries. acs.org |

Post-Synthetic Derivatization and Functional Group Interconversions on the Indole Core

Post-synthetic modification of the pre-formed indole ring is a versatile strategy for generating analogues and introducing specific functionalities. This can involve direct C-H functionalization or the interconversion of existing functional groups.

Post-Synthetic Derivatization: The indole nucleus has multiple sites amenable to functionalization, with the C2 and C3 positions of the pyrrole (B145914) ring being the most nucleophilic and reactive.

C3-Functionalization: The C3 position is frequently targeted for derivatization. One method involves using arenesulfonyl indoles, where the arenesulfonyl group at C3 acts as an effective leaving group, generating a reactive alkylideneindolenine intermediate that can be attacked by various nucleophiles. rsc.org Alternatively, installing an iodine atom at the C3 position provides a handle for various palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions, to introduce a wide array of substituents. nih.gov

C2-Functionalization: While less common than C3, the C2 position can be selectively functionalized. A notable method is the photocatalytic C2-alkylation of tryptophan (an indole-containing amino acid) and related peptides. researchgate.netrsc.org This mild and efficient C-H functionalization uses visible-light irradiation and demonstrates a broad substrate scope. rsc.org

C4-C7 Functionalization: Modifying the benzene portion of the indole core is more challenging but can be achieved using directing groups. nih.gov For example, installing a directing group on the indole nitrogen can steer C-H activation to specific positions. The N-P(O)tBu₂ group can direct arylation to the C7 and C6 positions using palladium and copper catalysts, respectively. nih.gov

Functional Group Interconversions (FGI): FGI is the process of converting one functional group into another through reactions like substitution, oxidation, or reduction. imperial.ac.uk This is crucial for elaborating the structure of this compound and its derivatives.

Conversion of Hydroxyl Groups: An alcohol can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by nucleophiles. vanderbilt.edu It can also be converted directly to halides using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). vanderbilt.edu

Halide to Other Groups: Halides are versatile intermediates. The Finkelstein reaction allows for the conversion of chlorides or bromides to iodides using sodium iodide in acetone. vanderbilt.edu Halides can also be displaced by an azide (B81097) anion to form azides, which are precursors to amines. vanderbilt.edu

Reduction and Oxidation: Functional groups can be interconverted through changes in oxidation state. Esters and carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). imperial.ac.uk Conversely, alcohols can be oxidized to aldehydes or carboxylic acids. Nitriles can be reduced to primary amines using reagents such as LiAlH₄ or catalytic hydrogenation. vanderbilt.edu

Table 3: Common Post-Synthetic Modifications of the Indole Core

| Modification Type | Reaction | Indole Position | Description |

|---|---|---|---|

| Derivatization | Suzuki/Sonogashira Coupling | C3 (via 3-iodoindole) | Introduces aryl, vinyl, or alkynyl groups using a palladium catalyst. nih.gov |

| Derivatization | Photocatalytic Alkylation | C2 | Visible-light mediated C-H functionalization, suitable for complex molecules. researchgate.netrsc.org |

| Derivatization | Directed C-H Arylation | C4-C7 | Requires a directing group on the indole nitrogen to achieve site-selectivity. nih.gov |

| FGI | Finkelstein Reaction | Any (on a substituent) | Converts an alkyl chloride or bromide to an iodide. vanderbilt.edu |

| FGI | Azide Synthesis | Any (on a substituent) | Displacement of a halide or sulfonate with an azide anion (e.g., NaN₃). vanderbilt.edu |

| FGI | Ester Reduction | Any (on a substituent) | Conversion of an ester to a primary alcohol using a reducing agent like LiAlH₄. imperial.ac.uk |

Chemical Reactivity and Mechanistic Investigations of 6 Ethoxy 5 Methoxy 1h Indole

Electrophilic and Nucleophilic Substitution Reactions on the Indole (B1671886) Nucleus

The indole ring is inherently electron-rich, a characteristic that dictates its propensity to undergo electrophilic substitution reactions. The presence of ethoxy and methoxy (B1213986) groups at the C-5 and C-6 positions further enhances the electron density of the indole nucleus, thereby activating it towards electrophilic attack.

Electrophilic substitution on the indole ring predominantly occurs at the C-3 position. This regioselectivity is attributed to the ability of the nitrogen atom to stabilize the positive charge in the resulting intermediate, the arenium ion, without disrupting the aromaticity of the benzene (B151609) ring. For 6-ethoxy-5-methoxy-1H-indole, this preference for C-3 substitution is expected to be even more pronounced due to the strong electron-donating nature of the alkoxy substituents.

Several named reactions exemplify the electrophilic substitution of electron-rich indoles:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto an aromatic ring. For indoles, this typically occurs at the C-3 position. The Vilsmeier reagent, a chloromethyliminium salt, is a relatively weak electrophile, making this reaction particularly suitable for electron-rich aromatic compounds. byjus.com In the case of dimethoxy-activated indoles, the Vilsmeier-Haack reaction has been shown to be an effective method for functionalization. nih.gov For instance, the reaction of 4,6-dimethoxyindole (B1331502) with 3-dimethylaminopropenal and phosphoryl chloride results in electrophilic substitution at the C-7 position, a departure from the typical C-3 substitution, highlighting the influence of the substitution pattern on regioselectivity. arkat-usa.org

Mannich Reaction: This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, or in the case of indoles, the active hydrogen at the C-3 position. The reaction of an indole with formaldehyde (B43269) and a secondary amine, such as dimethylamine, yields a gramine (B1672134) derivative. wikipedia.org The electron-donating methoxy groups in 4,6-dimethoxyindole have been shown to enhance the reactivity of the indole ring in Mannich reactions. arkat-usa.org However, the substitution pattern can also direct the reaction to other positions. For example, methyl 5,7-dimethoxyindole-2-carboxylate undergoes Mannich reaction at the C-4 position due to the deactivation of the C-3 position by the ester group. arkat-usa.org

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydro-β-carboline. When tryptamine (B22526) or its derivatives are used, this reaction provides a powerful tool for the synthesis of complex indole alkaloids. The electron-rich nature of the indole nucleus is crucial for the cyclization step, which is an intramolecular electrophilic substitution.

While electrophilic substitution is the dominant reaction pathway for indoles, nucleophilic substitution is less common due to the electron-rich nature of the ring system. However, nucleophilic substitution can occur on indole derivatives bearing strong electron-withdrawing groups or on pre-functionalized positions. For instance, nucleophilic substitution has been observed at the C-3 position of certain indole derivatives.

The table below summarizes the expected outcomes of key electrophilic substitution reactions on this compound, based on the reactivity of analogous 5,6-dimethoxyindoles.

| Reaction | Reagents | Expected Major Product |

| Vilsmeier-Haack Formylation | POCl₃, DMF | This compound-3-carbaldehyde |

| Mannich Reaction | CH₂O, (CH₃)₂NH | 3-((Dimethylamino)methyl)-6-ethoxy-5-methoxy-1H-indole |

| Azo-Coupling | p-Nitrobenzenediazonium fluoroborate | 3-((4-Nitrophenyl)diazenyl)-6-ethoxy-5-methoxy-1H-indole |

Oxidative and Reductive Transformations of the Indole Core

The electron-rich nature of this compound also influences its susceptibility to oxidation and reduction.

Oxidative Transformations:

Indoles with hydroxyl groups, which are structurally related to alkoxyindoles, are prone to oxidation. For instance, 5,6-dihydroxyindole (B162784) can undergo oxidative coupling to form dimers and higher oligomers, a process central to melanin (B1238610) biosynthesis. nih.govnih.gov This reactivity suggests that this compound could be susceptible to oxidative degradation under certain conditions, potentially leading to the formation of complex polymeric materials. The oxidation of indoles can also be a synthetic tool. Oxidative dearomative cross-dehydrogenative coupling of indoles with various nucleophiles can lead to the formation of 2,2-disubstituted indolin-3-ones. nih.govsemanticscholar.org

Reductive Transformations:

The reduction of the indole nucleus, specifically the pyrrole (B145914) ring, is a common transformation. Catalytic hydrogenation is a widely used method to reduce indoles to their corresponding indolines (2,3-dihydroindoles). nih.gov This transformation is often challenging due to the aromatic stability of the indole ring. However, various catalytic systems, including platinum on carbon (Pt/C), have been successfully employed, often in the presence of an acid to protonate the indole at the C-3 position and disrupt aromaticity, facilitating hydrogenation. nih.gov Metal hydride reagents can also be used for the reduction of indoles, although they are generally less effective for the reduction of the indole core itself unless it is activated by electron-withdrawing groups.

The table below outlines common reductive transformations applicable to the indole core.

| Transformation | Reagents and Conditions | Product |

| Catalytic Hydrogenation | H₂, Pt/C, acidic conditions | 6-Ethoxy-5-methoxyindoline |

| Ionic Hydrogenation | Triethylsilane, Trifluoroacetic acid | 6-Ethoxy-5-methoxyindoline |

Rearrangement Reactions and Isomerization Pathways of Indole Derivatives

Rearrangement reactions provide powerful synthetic routes to complex indole structures. Two notable examples are the Fischer indole synthesis and the Claisen rearrangement.

Fischer Indole Synthesis:

The Fischer indole synthesis is a classic method for constructing the indole ring from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org The mechanism involves a nih.govnih.gov-sigmatropic rearrangement of an enamine intermediate. byjus.com This reaction is versatile and can be used to prepare a wide range of substituted indoles. The synthesis of this compound itself could potentially be achieved via a Fischer indole synthesis starting from (4-ethoxy-3-methoxyphenyl)hydrazine and a suitable carbonyl compound.

Claisen Rearrangement:

The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. wikipedia.org This reaction can be applied to indole derivatives to introduce substituents at the C-4 or C-2 positions. For example, the Claisen rearrangement of an allyl ether of a 5-hydroxyindole (B134679) derivative would lead to the formation of a 4-allyl-5-hydroxyindole. Given that this compound has alkoxy substituents, a related rearrangement could be envisaged if one of the alkoxy groups were first converted to a hydroxyl group and then to an allyl ether.

Isomerization pathways of indole derivatives can also be significant. For instance, under certain conditions, substituents on the indole ring may migrate. The specific isomerization pathways for this compound would depend on the nature of other substituents and the reaction conditions.

Cycloaddition Reactions and Annulation Strategies for Fused Indole Systems

The C2-C3 double bond of the indole nucleus can participate in cycloaddition reactions, providing a route to complex, fused indole systems. The electron-rich nature of this compound makes it a good candidate for reactions with electron-deficient dienophiles or dipoles.

Diels-Alder Reaction:

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org While the indole C2-C3 double bond can act as a dienophile, the indole ring itself can also function as a diene in certain contexts, particularly when fused to other rings or appropriately substituted. Indolynes, which are highly reactive intermediates, can undergo Diels-Alder reactions to form complex polycyclic structures.

1,3-Dipolar Cycloadditions:

Electron-rich indoles can react with 1,3-dipoles, such as azomethine ylides, in [3+2] cycloaddition reactions to form pyrroloindoline structures. These reactions are often highly stereoselective and provide a powerful method for the synthesis of complex, nitrogen-containing heterocyclic systems.

Annulation strategies involve the construction of a new ring fused to the indole nucleus. These strategies often employ cycloaddition reactions as a key step. The specific strategies applicable to this compound would leverage its electron-rich character to react with appropriate partners to build new carbocyclic or heterocyclic rings.

Elucidation of Detailed Reaction Mechanisms for Ethoxy and Methoxy Substituted Indoles

The mechanisms of the reactions discussed above are generally well-understood for the parent indole system. The presence of the ethoxy and methoxy groups on the benzene ring of this compound primarily exerts an electronic effect, influencing the rates and regioselectivity of the reactions without fundamentally altering the mechanistic pathways.

Electrophilic Substitution:

The mechanism of electrophilic aromatic substitution on indoles proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate (the σ-complex or arenium ion). youtube.comnih.gov The rate-determining step is the initial attack of the electrophile on the electron-rich indole ring. The electron-donating ethoxy and methoxy groups stabilize the positive charge in the arenium ion, thereby increasing the rate of reaction compared to unsubstituted indole. The regioselectivity for attack at the C-3 position is a result of the more effective delocalization of the positive charge in the corresponding intermediate. Computational studies can provide insights into the relative energies of the transition states for attack at different positions, explaining the observed regioselectivity under either kinetic or thermodynamic control. ic.ac.uk

Fischer Indole Synthesis:

The mechanism of the Fischer indole synthesis involves the acid-catalyzed formation of a phenylhydrazone, which then tautomerizes to an enamine. numberanalytics.com The key step is a nih.govnih.gov-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring. byjus.com The substituents on the phenylhydrazine can influence the rate and efficiency of this rearrangement.

Claisen Rearrangement:

The Claisen rearrangement is a concerted pericyclic reaction that proceeds through a cyclic, six-membered transition state. libretexts.org The reaction is stereospecific, with the stereochemistry of the starting material being transferred to the product. The mechanism is not significantly altered by the presence of substituents on the aromatic ring, although they can influence the reaction conditions required.

Computational and Theoretical Studies on 6 Ethoxy 5 Methoxy 1h Indole

Quantum Chemical Calculations (Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental in elucidating the electronic and structural properties of 6-Ethoxy-5-methoxy-1H-indole. nih.govmdpi.com These methods provide a balance between computational cost and accuracy, making them well-suited for studying molecules of this size. mdpi.com Calculations are typically performed using a basis set like 6-311++G(d,p) with a functional such as B3LYP to optimize the molecular geometry and predict various properties. nih.govmaterialsciencejournal.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring system, particularly the pyrrole (B145914) moiety and the oxygen atoms of the methoxy (B1213986) and ethoxy groups, which possess lone pairs of electrons. The LUMO, conversely, is likely distributed over the aromatic system, representing the regions susceptible to nucleophilic attack. The energy gap can be calculated to predict the molecule's kinetic stability and the electronic transitions that can occur.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -5.87 |

| E_LUMO | -0.98 |

| Energy Gap (ΔE) | 4.89 |

Note: These values are illustrative and would be determined from specific DFT calculations.

DFT calculations are highly effective in predicting vibrational spectra (FT-IR and Raman), which arise from the molecule's vibrational modes. dntb.gov.ua By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure. Each calculated vibrational frequency can be assigned to a specific motion of the atoms, such as N-H stretching, C-H aromatic stretching, or C-O ether stretching. doi.org

Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). dntb.gov.ua This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated maximum absorption wavelengths (λ_max) and their corresponding oscillator strengths can be correlated with the experimental UV-Vis spectrum, providing insights into the electronic transitions, often of the π → π* type within the indole ring. nih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the ether groups and on the indole nitrogen, indicating these as sites for electrophilic interaction. The hydrogen atom of the N-H group would exhibit a positive potential, making it a potential hydrogen bond donor.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. nih.gov It examines the delocalization of electron density between filled Lewis-type (bonding or lone pair) NBOs and empty non-Lewis-type (antibonding or Rydberg) NBOs. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Molecular Dynamics Simulations to Investigate Conformational Behavior and Interactions

While quantum chemical calculations are typically performed on a single, optimized geometry in the gas phase, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, often in a solvated environment. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the molecule's conformational landscape.

For this compound, MD simulations can be used to study the flexibility of the ethoxy and methoxy side chains and their preferred orientations relative to the indole ring. By simulating the molecule in a solvent like water, one can observe how intermolecular interactions, such as hydrogen bonding with solvent molecules, influence its conformational preferences. This is crucial for understanding how the molecule behaves in a biological environment.

Molecular Docking Investigations for Mechanistic Understanding of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. The process involves placing the ligand in the binding site of a protein and scoring the different poses based on their binding energy. nih.gov

For this compound, molecular docking studies can be performed against various protein targets, such as enzymes or receptors, where indole-containing compounds are known to be active. The docking results would predict the binding mode of the molecule, identifying key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking between the indole ring and aromatic residues in the protein's active site. These investigations can provide a rationale for the molecule's potential pharmacological activity and guide the design of more potent analogs. nih.govnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-methoxy-1H-indole-2-carboxylic acid |

| N-H |

| C-H |

| C-O |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. arxiv.orgnih.gov This approach is instrumental in drug discovery for identifying and optimizing lead compounds by predicting their efficacy and potential toxicity. arxiv.orgnih.gov For this compound, QSAR studies can provide a framework for designing new derivatives with enhanced biological activities.

The core of QSAR modeling lies in the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological. In the context of indole derivatives, various QSAR studies have highlighted the importance of specific descriptors in predicting their biological activities, such as antioxidant or enzyme inhibitory functions. nih.govresearchgate.netnih.govresearchgate.net

For instance, a QSAR study on a series of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives as COX-2 inhibitors revealed that steric and electrostatic interactions are crucial for their activity. The model derived from this study showed a strong correlation between the inhibitory activity and descriptors such as the sum of atomic polarizability (Apol), the number of hydrogen-bond donor groups (HBD), and the energy of the highest occupied molecular orbital (HOMO). nih.gov Another study on 6H-indolo[2,3-b]quinoxaline derivatives suggested that cytotoxic potency could be increased by incorporating cyclic substituents or those with primary carbon atoms. researchgate.net

By applying similar methodologies to this compound and its analogs, it would be possible to develop predictive QSAR models. These models would guide the rational design of new derivatives by suggesting specific structural modifications to the ethoxy, methoxy, or other positions on the indole ring to optimize a desired biological effect. The process typically involves generating a dataset of compounds with known activities, calculating a wide range of molecular descriptors, and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build and validate the QSAR model. nih.govresearchgate.net

Table 1: Key Molecular Descriptors in QSAR and Their Potential Relevance for this compound Derivatives

| Descriptor Type | Example Descriptors | Potential Relevance in Drug Design |

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Influences reactivity, electrostatic interactions with biological targets, and metabolic stability. |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Affects how the molecule fits into a receptor's binding pocket and its overall bioavailability. |

| Hydrophobic | LogP (Partition Coefficient), Water Desolvation Free Energy | Governs the molecule's ability to cross cell membranes and its distribution in the body. |

| Topological | Connectivity Indices, Shape Indices, Number of Rotatable Bonds | Describes the size, shape, and flexibility of the molecule, which are important for receptor binding. |

Prediction and Characterization of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and are pivotal for applications in photonics, telecommunications, and optical data storage. arxiv.org Organic molecules with extended π-conjugated systems are particularly promising candidates for NLO materials due to their potential for large second-order NLO responses. arxiv.orgrsc.org Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the NLO properties of novel organic compounds.

The NLO response of a molecule is primarily characterized by its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). arxiv.org For a molecule to exhibit a significant NLO effect, it must be non-centrosymmetric. arxiv.org The presence of electron-donating groups (like the ethoxy and methoxy groups in this compound) and electron-withdrawing groups on a π-conjugated backbone can lead to a large dipole moment and enhanced hyperpolarizability.

Computational studies on various indole derivatives have demonstrated the tunability of their NLO properties through substituent effects. nih.govrsc.org For example, a study on Indole-7-carboxyaldehyde showed that the molecule possesses a significant dipole moment, linear polarizability, and first-order hyperpolarizability, suggesting its potential as a good NLO material. arxiv.orgresearchgate.net Another investigation into carboranyl-substituted indole/indoline (B122111) derivatives revealed that the first hyperpolarizabilities could be significantly enhanced by introducing a strong electron-withdrawing group in closed-ring forms, while a strong electron-donating group was beneficial for open-ring forms. nih.gov

For this compound, DFT calculations could be employed to compute its key NLO parameters. By systematically introducing different substituent groups at various positions of the indole ring, a structure-property relationship could be established. This would allow for the in-silico design of novel indole derivatives with optimized NLO responses for specific technological applications. Time-dependent DFT (TD-DFT) calculations can further elucidate the nature of the electronic transitions responsible for the NLO properties. nih.gov

Table 2: Calculated NLO Properties of an Example Indole Derivative (Indole-7-carboxyldehyde)

| Property | Calculated Value | Unit |

| Dipole Moment (μ) | 1.88 | Debye |

| Linear Polarizability (α) | 17.36 x 10⁻²⁴ | esu |

| First-Order Hyperpolarizability (β) | 3.96 x 10⁻³⁰ | esu |

| Data sourced from a computational study on Indole-7-carboxyldehyde. arxiv.org |

Supramolecular Assembly Exploration via Hirshfeld Surface Analysis and Crystal Packing Studies

The arrangement of molecules in a crystalline solid, known as crystal packing, is governed by a complex interplay of intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of a material, such as its melting point, solubility, and mechanical stability. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in a crystal lattice. nih.govnih.gov

This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of different types of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. nih.govnih.gov The analysis generates a 3D Hirshfeld surface, where different properties can be mapped using a color scale. A particularly useful mapping is the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. nih.gov

Table 3: Common Intermolecular Contacts and Their Typical Contributions in Organic Crystals as Revealed by Hirshfeld Surface Analysis

| Intermolecular Contact | Typical Percentage Contribution | Description |

| H···H | 30-70% | The most abundant type of contact, representing van der Waals interactions between hydrogen atoms. |

| C···H / H···C | 10-30% | Represents interactions between carbon and hydrogen atoms, often indicative of C-H···π interactions. |

| O···H / H···O | 5-20% | Indicates the presence of hydrogen bonds (conventional or weak) involving oxygen atoms. |

| C···C | 1-5% | Suggests the presence of π-π stacking interactions between aromatic rings. |

| N···H / H···N | 1-10% | Points to hydrogen bonding involving nitrogen atoms. |

| The percentage contributions are general ranges and can vary significantly depending on the specific molecular structure and crystal packing. |

Advanced Analytical Methodologies for Research Characterization of 6 Ethoxy 5 Methoxy 1h Indole

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and characterization of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR) for Structure Elucidation

NMR spectroscopy is the cornerstone of organic chemistry for determining the precise structure of a molecule in solution. For a compound like 6-Ethoxy-5-methoxy-1H-indole, ¹H-NMR would be expected to reveal the chemical shifts and coupling constants of the protons on the indole (B1671886) ring, the ethoxy group (a characteristic triplet and quartet), and the methoxy (B1213986) group (a singlet). The positions of these signals would confirm the substitution pattern. ¹³C-NMR would provide information on the number and electronic environment of the carbon atoms. 2D-NMR techniques such as COSY, HSQC, and HMBC would be crucial to definitively assign all proton and carbon signals and to establish the connectivity of the atoms within the molecule. However, no such spectral data for this compound has been reported.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For this compound, these spectra would be expected to show characteristic absorption or scattering bands for the N-H stretching of the indole ring, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether linkages, and various bending and stretching vibrations of the indole core. This "molecular fingerprint" is unique to the compound. A review of available literature and spectral databases did not locate any FT-IR or Raman spectra for this specific indole derivative.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly for conjugated systems like the indole ring. The absorption maxima (λmax) would indicate the energy required for π-π* and n-π* transitions. The substitution with ethoxy and methoxy groups would be expected to cause a bathochromic (red) shift compared to unsubstituted indole. Without experimental data, a precise analysis of the electronic properties of this compound is not possible.

High-Resolution Mass Spectrometry (HRMS) and Hyphenated Techniques (LC-MS, GC-MS/MS) for Molecular Formula Determination and Mixture Analysis

HRMS is a powerful tool for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio with very high precision. For C₁₁H₁₃NO₂, the expected exact mass would be a key piece of identifying information. Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) are used to separate the compound from a mixture and then obtain its mass spectrum, which reveals its molecular weight and fragmentation pattern. This is essential for both identification and purity assessment. No mass spectrometry data for this compound is currently available in the public domain.

X-ray Diffraction Studies (Single Crystal X-ray Diffraction, Powder X-ray Diffraction) for Solid-State Structure Determination

X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a solid. Single crystal X-ray diffraction, if a suitable crystal can be grown, would provide precise bond lengths, bond angles, and intermolecular interactions. Powder X-ray diffraction is used to characterize the crystalline form of a bulk sample. The absence of any crystallographic data means that the solid-state structure of this compound remains unknown.

Advanced Chromatographic Separations for Purity Assessment and Isolation (e.g., HPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental techniques for assessing the purity of a compound and for its isolation. A pure sample of this compound would exhibit a single, sharp peak under specific chromatographic conditions. These methods are also crucial for monitoring the progress of a chemical reaction and for quality control. No published chromatograms or retention data for this compound could be found.

Research on Thermal Stability of this compound Remains Undisclosed

Detailed research findings on the thermal stability of the chemical compound this compound, specifically through advanced analytical methodologies such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and hyphenated techniques like TGA-Fourier Transform Infrared Spectroscopy (TG-FTIR), are not publicly available in the reviewed scientific literature.

While thermal analysis is a critical component in the characterization of chemical compounds, providing essential data on material stability, decomposition temperatures, and phase transitions, specific studies detailing these properties for this compound have not been published or are not accessible in the public domain.

Investigations into related indole structures sometimes offer insights into the potential thermal behavior of derivatives. For instance, studies on compounds like 6-hydroxy-5-methoxy-1H-indole-2-carboxylic acid highlight the influence of substituent groups on the indole ring's electron density and intermolecular interactions, which in turn affect the material's stability. However, direct extrapolation of this data to this compound would be speculative without experimental verification.

Similarly, information available for simpler analogs such as 5-methoxyindole (B15748) or other indole derivatives primarily focuses on their synthesis, chemical reactivity, or biological activity, rather than their thermal decomposition pathways.

Consequently, a comprehensive understanding of the thermal profile of this compound awaits dedicated research employing techniques like TGA and DSC to determine its heat resistance and decomposition characteristics. Such studies would be invaluable for assessing its suitability for various applications where thermal stability is a key factor.

Emerging Research Applications of 6 Ethoxy 5 Methoxy 1h Indole and Indole Derivatives

Materials Science Applications (e.g., Organic Semiconductors, Optoelectronic Materials, Chemical Sensors)

The electron-rich nature of the indole (B1671886) ring, enhanced by electron-donating alkoxy groups, makes these derivatives promising candidates for advanced materials. The ability to tune their electronic properties through substitution is a key factor driving this research.

Organic Semiconductors and Optoelectronic Materials: Donor-acceptor substituted conjugated molecules are foundational to organic electronics, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. rsc.org The indole moiety can act as an effective electron donor in such systems. nih.gov Studies on various substituted ethenyl indoles have shown that their optical and non-linear optical (NLO) properties are highly dependent on the nature of the substituents. nih.govrsc.org For instance, attaching an electron-donating group like methoxy (B1213986) (-OCH3) can alter the HOMO-LUMO energy gap, which is a critical parameter for tuning the optical band gap of a material. rsc.orgrsc.org Computational studies have also confirmed that substitutions on the indole ring cause a bathochromic (red) shift in the HOMO-LUMO gap and vertical excitation energy. chemrxiv.org By strategically merging indole and indolizine (B1195054) frameworks, researchers are creating π-expanded systems with tunable optoelectronic properties, highlighting the potential for indole derivatives in creating stable and efficient materials for electronic devices. chemrxiv.org The presence of both ethoxy and methoxy groups in 6-ethoxy-5-methoxy-1H-indole suggests it could serve as a valuable building block for developing novel organic semiconductors with tailored electronic characteristics.

Chemical Sensors: Indole and its derivatives are widely used in the design of chemosensors due to their inherent fluorescence and the ability of the indole nitrogen to act as a hydrogen-bond donor. spectroscopyonline.comresearchgate.net These features allow for the development of sensors that can detect a wide range of analytes, from metal ions to anions and neutral species. researchgate.netresearchgate.net Methoxy-activated indoles, in particular, have been noted for their application in chemosensors. The introduction of specific functional groups allows for the selective detection of targets through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). spectroscopyonline.comsjp.ac.lk For example, indole-based fluorescent probes have been successfully designed for the detection of biologically and environmentally important species such as Cu²⁺, Zn²⁺, Al³⁺, fluoride (B91410) ions, and hypochlorite. spectroscopyonline.comresearchgate.netmdpi.comrsc.org The tunable photophysical properties of the indole scaffold make compounds like this compound a promising platform for developing next-generation, highly selective chemical sensors. mdpi.com

Development as Chemical Probes for Biochemical Research

The unique photophysical properties of the indole scaffold have made it a cornerstone in the development of chemical probes for exploring complex biological systems.

Indole derivatives are valued as fluorescent probes because of their strong emission, sensitivity to the local environment, and the ability to be functionalized for specific targets. mdpi.com The core structure is found in the amino acid tryptophan, making indole-based probes inherently biocompatible in many cases. chemrxiv.org Researchers have leveraged this to create probes for a variety of applications:

Bioimaging: Water-soluble quinoline-indole derivatives have been developed as three-photon fluorescent probes capable of specifically identifying RNA in the nucleolus and DNA in mitochondria, demonstrating their utility in advanced bioimaging. rsc.org

Ion and Small Molecule Detection: Probes based on the indole framework have been designed to detect specific ions and small molecules within living cells. An indole-substituted flavonol, for instance, serves as a water-soluble fluorescent probe for detecting and visualizing cysteine in live cells and zebrafish. nih.gov

Probing Biological Pathways: Methoxyindoles have been identified as ligands for the human aryl hydrocarbon receptor (AhR), acting as agonists or antagonists depending on the substitution pattern. nih.gov This demonstrates their potential as chemical probes to modulate and study specific receptor-mediated pathways.

The development of these probes often relies on tuning the electronic properties of the indole ring to achieve desired absorption and emission wavelengths, sometimes shifting them into the visible spectrum for better compatibility with biological imaging techniques. nih.gov The presence of alkoxy groups, as in this compound, can enhance the electron density of the aromatic system, which is a common strategy for modifying the photophysical properties of a fluorophore. chemrxiv.org This makes such compounds attractive candidates for the rational design of novel probes for biochemical research.

Role as Key Synthetic Intermediates for Complex Molecular Architectures and Natural Product Analogues

The indole ring is a fundamental building block in synthetic chemistry, and methoxy-activated indoles are particularly valuable due to their enhanced reactivity. chim.it The electron-donating nature of methoxy groups activates the indole nucleus toward electrophilic substitution and facilitates a variety of chemical transformations, making them key intermediates for constructing more complex molecules. chim.it

Classical methods like the Fischer, Bischler, and Hemetsberger indole syntheses are commonly employed to create these methoxy-activated scaffolds. chim.it Once formed, they serve as versatile platforms for further functionalization. For example, modern transition-metal-free reactions have been developed for the efficient and regioselective C3-alkoxymethylation of N-H indoles, yielding useful building blocks for organic synthesis. nih.gov

The synthetic utility of methoxy-substituted indoles is evident in the creation of biologically active compounds and natural product analogues. A notable example is the synthesis of melatonin (B1676174) analogues, where a 6-methoxyindole (B132359) nucleus was used as the starting point. chemrxiv.org By modifying substituents at other positions, researchers were able to develop a new class of potent melatonin receptor ligands. chemrxiv.org Similarly, various indole derivatives have been synthesized via Friedel-Crafts alkylation and evaluated as potent α-glucosidase inhibitors, demonstrating the role of this scaffold in medicinal chemistry. nih.gov The compound this compound, with its specific substitution pattern, represents a valuable, pre-functionalized intermediate that can be used to streamline the synthesis of complex target molecules in drug discovery and materials science.

Corrosion Inhibition Studies and Surface Adsorption Mechanisms

The ability of organic molecules containing heteroatoms (like nitrogen and oxygen) and π-electrons to adsorb onto metal surfaces makes them effective corrosion inhibitors. Indole derivatives have been increasingly studied for this purpose, particularly for protecting mild steel in acidic environments. rsc.org

The protective action of these inhibitors stems from their ability to form a barrier on the metal surface, blocking the active sites for corrosion. This adsorption process is influenced by the electronic structure of the molecule, the nature of the metal surface, and the corrosive medium. Research on indole derivatives has revealed several key insights:

Mechanism of Inhibition: Potentiodynamic polarization studies often show that indole derivatives function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. rsc.orgrsc.org

Adsorption Isotherm: The adsorption of these molecules on the metal surface typically follows established models, such as the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor. rsc.org

Influence of Substituents: The efficiency of inhibition is closely tied to the molecular structure. The presence of the indole ring's π-system and nitrogen heteroatom are crucial. Furthermore, substituents like methoxy (-OCH₃), benzyloxy (-OCH₂C₆H₅), and carboxyl groups enhance performance. rsc.orgrsc.org

A study on 5-benzyloxy-6-methoxyindole, a close structural analogue of this compound, demonstrated its effectiveness as a corrosion inhibitor for mild steel in 1 M HCl. rsc.org The findings from this and other studies on related indole derivatives are summarized in the table below.

| Compound | Metal/Medium | Max. Inhibition Efficiency (%) | Inhibition Type | Adsorption Model |

| 5-Benzyloxy-6-methoxyindole | Mild Steel / 1 M HCl | 91% at 5x10⁻³ M | Mixed | Langmuir |

| 2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol (MPI) | Mild Steel / 0.5 M H₂SO₄ | 81.2% at 90 ppm | Mixed | Langmuir/Temkin |

| Ethyl 3-formyl-1H-indol-2-carboxylate (FIC) | Mild Steel / 0.5 M H₂SO₄ | 76.2% at 90 ppm | Mixed | Langmuir/Temkin |

The high inhibition efficiency is attributed to the adsorption of the indole derivatives via the lone pair of electrons on the nitrogen and oxygen atoms and the π-electrons of the benzene (B151609) ring, which coordinate with the vacant d-orbitals of iron atoms on the steel surface. Theoretical studies using Density Functional Theory (DFT) and molecular dynamics simulations further support these experimental findings, helping to elucidate the adsorption mechanism at a molecular level. rsc.org Given these results, this compound is expected to be an effective corrosion inhibitor due to its structural similarities to proven inhibiting agents.

Future Research Directions and Unaddressed Challenges

Design and Synthesis of Novel, Highly Efficient, and Sustainable Synthetic Routes

A primary challenge in the study of any novel compound is the development of efficient and sustainable synthetic pathways. While classic methods for indole (B1671886) synthesis like the Fischer, Bischler, and Reissert syntheses are well-established, they often suffer from harsh conditions, limited functional group tolerance, and the generation of significant waste. rsc.org Modern organic synthesis is increasingly focused on green chemistry principles. openmedicinalchemistryjournal.com

Future research must prioritize the development of novel synthetic routes to 6-Ethoxy-5-methoxy-1H-indole that are both high-yielding and environmentally benign. A key objective will be to move beyond multi-step procedures that may begin with precursors like vanillin (B372448) or substituted anilines and involve nitration, reduction, and cyclization steps. chim.it The focus should be on one-pot or tandem reactions that minimize purification steps and solvent usage. openmedicinalchemistryjournal.comchapman.edu

Promising avenues for exploration include:

Transition-Metal-Catalyzed C-H Functionalization : Developing methods for the direct and regioselective introduction of the ethoxy and methoxy (B1213986) groups onto a pre-formed indole or indoline (B122111) backbone would be a significant advance. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS) : Applying microwave irradiation could dramatically reduce reaction times and improve yields for the cyclization or substitution steps required to form the target molecule. openmedicinalchemistryjournal.com

Catalyst-Free Methodologies : Investigating multicomponent reactions (MCRs) under catalyst-free conditions, potentially using green solvents like water or polyethylene (B3416737) glycol (PEG), could offer a highly sustainable route. openmedicinalchemistryjournal.com

Table 1: Modern Sustainable Synthetic Strategies Potentially Applicable to this compound

| Synthetic Strategy | Key Advantages | Relevant Research Context |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. | Utilized for various heterocyclic syntheses, including indole derivatives. openmedicinalchemistryjournal.com |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. | Successfully used for preparing 3-substituted indoles in water. openmedicinalchemistryjournal.com |

| C-H Functionalization | Avoids pre-functionalization of starting materials, increases step economy. | A powerful tool for the divergent synthesis of substituted indoles. researchgate.net |

Adapting these modern techniques to the specific synthesis of this compound represents a significant but worthwhile challenge that could enable broader investigation of its properties.

Advanced Computational Design for Targeted Research

Computational chemistry offers powerful tools to accelerate drug discovery and materials science research by predicting molecular properties and interactions, thereby guiding experimental efforts. acs.org For a molecule like this compound, where experimental data is limited, computational design is not just an adjunct but a necessity for targeted exploration.

Future research should leverage advanced computational approaches to:

De Novo Molecular Design : Use computational algorithms to design novel derivatives of this compound with optimized binding affinities for specific biological targets. This involves building molecules computationally within the binding pocket of a target protein.

Virtual Screening : Screen large virtual libraries of compounds against biological targets of interest (e.g., kinases, G-protein coupled receptors, enzymes) to identify where this compound or its close analogs might exhibit high binding affinity. nih.gov

Predictive ADMET Modeling : Computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound to assess its drug-likeness early in the research process, saving time and resources.

Reaction Mechanism and Catalyst Design : Employ Density Functional Theory (DFT) and other methods to model potential synthetic pathways, understand reaction mechanisms, and design optimal catalysts for its synthesis, as has been done for other indole functionalizations. acs.org

Table 2: Computational Tools for Targeted Indole Derivative Design

| Computational Method | Application for this compound | Reference for General Approach |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities to therapeutic targets like enzymes and receptors. | Indole derivatives have been studied using docking for anticancer and neuroprotective targets. nih.gov |

| Density Functional Theory (DFT) | Elucidating electronic structure, reactivity, and spectroscopic properties; modeling reaction mechanisms. | Used to design ligands for the site-selective C-H borylation of indoles. acs.org |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the molecule within a biological environment (e.g., a protein binding site or a cell membrane). | Used to confirm the stability of indole-based ligands in protein active sites. nih.gov |

By harnessing these computational tools, researchers can move from speculative exploration to rational, hypothesis-driven design of experiments for this compound.

Elucidation of Broader Mechanistic Roles in Complex Biological Systems

While the indole scaffold is ubiquitous in biologically active molecules, the precise influence of the 6-ethoxy and 5-methoxy substitution pattern on biological activity is not understood. nih.govchim.it Indole and its derivatives are known to act as signaling molecules in microbial communities and can influence host physiology in complex ways. nih.gov A significant unaddressed challenge is to determine the specific mechanistic roles of this compound in biological systems.

Future research should aim to answer the following questions:

Receptor Binding Profile : What is the binding profile of this compound across a wide range of human receptors, enzymes, and ion channels? Does the combined electron-donating effect of the methoxy and ethoxy groups favor interaction with particular target families?

Metabolic Fate : How is this compound metabolized? Identifying its metabolic products is crucial for understanding its biological lifetime and potential downstream effects. The ethoxy and methoxy groups are potential sites for O-dealkylation.

Influence on Cellular Pathways : Does this compound modulate key signaling pathways implicated in disease, such as NF-κB, MAP kinase, or tubulin polymerization pathways, which are common targets for other indole derivatives? nih.gov

Inter-kingdom Signaling : Could this specific indole derivative play a role in microbial communication or host-microbiome interactions, similar to other indole metabolites? nih.gov

Elucidating these fundamental biological and mechanistic properties is a critical prerequisite for any potential therapeutic or biotechnological application.

Exploration of Undiscovered Applications in Diverse Fields of Chemical Science

The potential applications of indole derivatives are vast, spanning medicinal chemistry, agrochemicals, and materials science. openmedicinalchemistryjournal.comresearchgate.net The unique electronic properties imparted by the 5-methoxy and 6-ethoxy groups could unlock novel applications for this compound that have not yet been explored.

Key areas for future investigation include:

Medicinal Chemistry : Beyond common applications, this compound could be investigated as a scaffold for novel antiviral, antimicrobial, or neuroprotective agents. nih.govacs.orgrsc.org The specific substitution may offer a unique structure-activity relationship. chapman.edu

Materials Science : Methoxy-activated indoles have been investigated as building blocks for organic semiconductors. chim.it The potential of this compound as a monomer for conductive polymers or as a component in organic light-emitting diodes (OLEDs) or chemosensors is an untapped area of research.

Organic Synthesis : The compound could serve as a versatile chemical intermediate. The indole core can be further functionalized at various positions (N-H, C2, C3, C4, C7) to create a library of complex molecules for screening and other applications. researchgate.netjohnshopkins.edu

Agrochemicals : Indole derivatives are present in plant growth regulators. The potential of this compound as a novel herbicide, fungicide, or plant growth promoter warrants investigation.

The exploration of these diverse fields could reveal previously undiscovered properties and establish this compound as a valuable compound in the chemist's toolkit.

Q & A

Q. What are the common synthetic routes for 6-Ethoxy-5-methoxy-1H-indole, and how can reaction conditions be optimized?

The synthesis involves sequential functionalization of indole precursors. For example, 5-methoxyindole derivatives are ethoxylated using ethylating agents (e.g., ethyl bromide) under nitrogen at controlled temperatures (<30°C). Catalytic reduction (e.g., Pd/C) ensures regioselectivity, while solvents like acetonitrile or diethyl ether optimize polarity. Reaction time (1–3 hours), stoichiometric ratios (e.g., 1:1.2 for chlorinating agents), and purification via column chromatography (silica gel, ethyl acetate/hexane) improve yields (65–75%) .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are mounted on a diffractometer (e.g., Bruker APEX II) at 296 K using Mo-Kα radiation (λ = 0.71073 Å). Data reduction with SAINT and structure refinement via SHELXTL resolve bond lengths/angles. Validation tools (PLATON) check for twinning, and anisotropic displacement parameters refine non-hydrogen atoms. Hydrogen positions are inferred from electron density maps or geometric constraints .

Q. Which spectroscopic techniques are effective for characterizing this compound?

Q. What biochemical pathways are influenced by this compound?

Indole derivatives modulate serotonin receptors, cytochrome P450 enzymes, and inflammatory pathways (e.g., COX-2). In vitro assays (e.g., receptor binding studies with H-labeled ligands) quantify affinity (IC), while Western blotting or qPCR assess downstream protein/gene expression .

Q. What safety protocols apply to handling this compound?

Use PPE (gloves, goggles) in fume hoods. Store at 2–8°C under inert gas (N). Spills are neutralized with absorbents (vermiculite) and disposed via hazardous waste channels. Safety Data Sheets (SDS) outline GHS classifications, though specific toxicity data may require further testing .

Advanced Research Questions

Q. How do computational methods predict the electronic properties of this compound?

Density functional theory (DFT) at the B3LYP/6-31G* level calculates HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. Hybrid functionals (e.g., B3PW91) improve accuracy for excited-state behavior. Software like Gaussian or ORCA simulates UV-Vis spectra, validated against experimental λ .

Q. What strategies resolve discrepancies between theoretical and experimental structural data?

Cross-validate DFT-optimized geometries with SCXRD bond lengths (e.g., C-O ~1.36 Å). For conflicting NMR shifts, consider solvent effects (PCM models) or dynamic averaging. Bayesian statistics or R-factor analysis (e.g., R in crystallography) quantify model reliability .

Q. How does regioselective functionalization of indole derivatives enhance bioactivity?

Methoxy/ethoxy groups at positions 5 and 6 increase lipophilicity (logP ~2.5), improving blood-brain barrier penetration. Directed ortho-metalation (DoM) or Pd-catalyzed C-H activation enables selective substitutions. Structure-activity relationship (SAR) studies compare IC values across analogs .

Q. What solvent systems optimize catalytic reduction in indole synthesis?

Polar aprotic solvents (DMF, acetonitrile) enhance reagent solubility, while protic solvents (MeOH) stabilize intermediates. Continuous-flow systems reduce side reactions (e.g., over-reduction) by controlling residence time. Solvent-free microwave-assisted reactions improve yields (15–20% faster) .

Q. How do crystallographic studies inform drug design for indole derivatives?

SCXRD reveals binding conformations (e.g., π-π stacking with tryptophan residues in enzymes). Hydrogen-bonding motifs guide pharmacophore modeling. Twinning or disorder analysis (via PLATON) ensures structural integrity for virtual screening libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.